Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-
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Overview
Description
Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- is a chemical compound with the molecular formula C5H8N4OS. It is known for its unique structure, which includes a triazole ring, a sulfur atom, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-thioxo-1H-1,2,4-triazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of acetamide derivatives with different functional groups .
Scientific Research Applications
Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, its interaction with cellular receptors can modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-mercapto-4-methyl-1,2,4-triazole: Similar structure but lacks the acetamide group.
N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: Contains a triazine ring instead of a triazole ring.
N-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-acetamid: Similar structure but with different substituents.
Uniqueness
Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- is unique due to its combination of a triazole ring, sulfur atom, and acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
71521-92-1 |
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Molecular Formula |
C5H8N4OS |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
N-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C5H8N4OS/c1-3(10)6-4-7-8-5(11)9(4)2/h1-2H3,(H,8,11)(H,6,7,10) |
InChI Key |
OQSOCBWRGQBAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=S)N1C |
Origin of Product |
United States |
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